molecular formula C12H20N4 B1462231 [6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine CAS No. 1042560-53-1

[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine

Cat. No.: B1462231
CAS No.: 1042560-53-1
M. Wt: 220.31 g/mol
InChI Key: POYAHDAVWOUPCC-UHFFFAOYSA-N
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Description

[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine is a tertiary amine featuring a pyridine core substituted at position 6 with a 4-methyl-1,4-diazepane moiety and at position 3 with a methanamine group. This compound is notable for its structural complexity, combining a nitrogen-rich heterocyclic system (1,4-diazepane) with a pyridine scaffold. The synthesis of related analogs often employs Buchwald-Hartwig cross-coupling reactions, as demonstrated in the preparation of compound 19a (yield: 51%), which shares the 4-methyl-1,4-diazepane-pyridine backbone but includes an ethanamine side chain . Commercial availability of this compound has been discontinued (CymitQuimica, 2025), highlighting challenges in procurement despite its structural relevance in medicinal chemistry .

Properties

IUPAC Name

[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-15-5-2-6-16(8-7-15)12-4-3-11(9-13)10-14-12/h3-4,10H,2,5-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYAHDAVWOUPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine, also known by its CAS number 1042560-53-1, is a compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article delves into the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its pharmacological implications.

Structural Characteristics

The molecular formula of this compound is C12_{12}H20_{20}N4_4. Its structure includes a pyridine ring substituted with a 4-methyl-1,4-diazepane moiety. The compound's unique architecture is significant for its interaction with biological targets.

Structural Formula

PropertyValue
Molecular FormulaC12_{12}H20_{20}N4_4
SMILESCN1CCCN(CC1)C2=NC=C(C=C2)CN
InChIInChI=1S/C12H20N4/c1-15-5-2-6-16(8-7-15)12-4-3-11(9-13)10-14-12/h3-4,10H,2,5-9,13H2,1H3

Synthesis

The synthesis of this compound typically involves multi-step processes that can be adapted based on available starting materials and desired yields. Basic conditions often facilitate these reactions, utilizing reagents such as potassium carbonate or diisopropylamine.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit various biological activities:

  • Nicotinic Acetylcholine Receptor (nAChR) Agonism : Studies have shown that related pyridine derivatives act as potent agonists at nAChRs. For instance, compounds with similar structures have demonstrated high affinity (Ki_i values in the nanomolar range) for α4β2-nAChR subtypes . Such activity suggests potential applications in treating cognitive disorders.
  • Anticancer Activity : The compound's structural features may contribute to anticancer properties. Research on piperidine derivatives indicates that they can induce apoptosis in various cancer cell lines . The incorporation of the diazepane moiety might enhance the interaction with specific protein targets involved in cancer progression.
  • Alzheimer's Disease Therapy : Compounds with similar scaffolds have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. This inhibition could improve cholinergic signaling in the brain .

Case Studies

Several studies have evaluated compounds structurally related to this compound:

Study ReferenceFindings
PMC5097879Reported that pyridine derivatives exhibited significant agonistic activity at α4β2-nAChR sites with low EC50_{50} values.
MDPI ReviewDiscussed the potential of piperidine derivatives in cancer therapy, noting enhanced cytotoxicity compared to standard treatments like bleomycin .
Google PatentsHighlighted novel substituted pyridines as inhibitors of DNA methyltransferase 1 (DNMT1), suggesting epigenetic modulation capabilities .

Scientific Research Applications

Pharmacological Research

The unique functional groups present in [6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine indicate its potential as a candidate for various pharmacological applications. The compound may exhibit:

  • Anxiolytic Properties : Due to the diazepane moiety, which is known to have anxiolytic effects similar to benzodiazepines.
  • Neuroprotective Effects : The interaction with neurotransmitter receptors could provide insights into neuroprotective applications.

Medicinal Chemistry

In medicinal chemistry, structural variations among similar compounds can lead to significant differences in biological activity. For example:

Compound NameStructural FeaturesBiological Activity
2-MethylpyridinePyridine ring with methyl substitutionAntimicrobial properties
4-MethylbenzylamineBenzene ring substituted with methyl and amine groupsAntidepressant effects
1,4-DiazepaneDiazepane structure without additional substitutionsAnxiolytic properties

This comparison highlights how this compound may enhance selectivity and efficacy in biological applications due to its combination of structural features.

Example Study: Neuroprotective Compounds

Research has identified several compounds with structural similarities that exhibit neuroprotective effects. For instance, compounds containing pyridine rings have been shown to interact with neurotransmitter systems effectively. This suggests that this compound could be explored for similar neuroprotective properties based on its structure.

Example Study: Antimicrobial Activity

Compounds like 2-methylpyridine have demonstrated antimicrobial properties. Given the structural parallels between these compounds and this compound, further investigation into its antimicrobial potential may yield valuable results.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazepane-Containing Analogs

  • N,N-Dimethyl-2-((5-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl)oxy)ethanamine (19a): This analog replaces the methanamine group with a dimethyl-substituted ethanamine linked via an ether bridge.
  • [4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine (Entry 73, AroCageDB) :
    Features a phenylmethanamine core instead of pyridine. The benzylamine substitution may enhance lipophilicity, impacting blood-brain barrier permeability .

Pyridine-Based Heterocyclic Analogs

  • [6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine: Substitutes the diazepane group with a 2-methylimidazole ring.
  • [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine :
    Replaces diazepane with pyrrolidine and adds methyl groups at pyridine positions 4 and 6. The pyrrolidine ring’s smaller size and higher rigidity may enhance selectivity for certain biological targets .

Key Research Findings and Implications

  • Synthetic Accessibility : Buchwald-Hartwig coupling is a versatile method for introducing diazepane groups to pyridine systems, though yields vary significantly (8–51%) depending on steric and electronic factors .
  • Structural Flexibility : The 1,4-diazepane moiety provides conformational flexibility, which may enhance binding to dynamic targets like G protein-coupled receptors (GPCRs). In contrast, rigid analogs (e.g., pyrrolidine derivatives) may favor enzymes with defined active sites .

Notes and Limitations

  • Commercial Availability : The discontinuation of [6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine underscores the need for custom synthesis, which may limit large-scale studies .
  • Data Gaps : Pharmacokinetic (e.g., ADMET) and receptor affinity data for most analogs are absent in the provided evidence, necessitating further experimental validation.

Preparation Methods

Preparation of Pyridin-3-yl Intermediate

  • Starting from 1,3-dibromopyridine, selective substitution reactions introduce functional groups such as benzyloxy and α,β-unsaturated esters.
  • A Heck reaction is employed to install the α,β-unsaturated ester moiety.
  • Hydrolysis of the ester followed by conversion to a Weinreb amide facilitates subsequent cyclopropanation reactions.
  • Corey-Chaykowsky cyclopropanation is used to introduce cyclopropane rings at desired positions, enhancing molecular complexity.
  • Reduction steps (using DIBAL-H and NaBH4) yield primary alcohol intermediates.
  • Chiral resolution via HPLC on chiral stationary phases can be applied to obtain optically pure intermediates, critical for biological activity.
  • Swern oxidation followed by Wittig olefination extends the carbon chain, preparing the molecule for further functionalization.
  • Hydrogenolysis and triflation steps prepare the pyridine intermediate for coupling with the diazepane ring.

Synthesis of 4-Methyl-1,4-diazepane Moiety

  • The 4-methyl-1,4-diazepane ring can be synthesized via ring-closure reactions from appropriate diamine precursors or purchased commercially.
  • Protection of the diazepane nitrogen atoms with Boc (tert-butoxycarbonyl) groups is common to prevent side reactions during coupling.
  • Methylation at the 4-position is introduced either before or after ring closure, depending on the synthetic route.

Coupling via Methanamine Linkage

  • The coupling between the pyridine intermediate and the diazepane derivative is typically achieved through Buchwald–Hartwig amination reactions under palladium catalysis.
  • Conditions are optimized to favor amination at the triflate-activated pyridine site.
  • Subsequent deprotection of Boc groups using trifluoroacetic acid yields the free amine.
  • Purification steps such as crystallization or chromatography are employed to isolate the final product.

Representative Synthetic Scheme Summary

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate
1 Selective substitution 1,3-Dibromopyridine Benzyloxy substitution 3-Benzyloxy-1-bromopyridine
2 Heck reaction 3-Benzyloxy-1-bromopyridine n-Butyl acrylate, Pd catalyst α,β-Unsaturated ester derivative
3 Ester hydrolysis α,β-Unsaturated ester Base, aqueous conditions Carboxylic acid intermediate
4 Weinreb amide formation Carboxylic acid intermediate N,O-Dimethylhydroxylamine hydrochloride Weinreb amide
5 Corey-Chaykowsky cyclopropanation Weinreb amide Sulfur ylide reagents Cyclopropane-containing intermediate
6 Reduction Cyclopropane intermediate DIBAL-H, NaBH4 Primary alcohol
7 Chiral resolution Racemic primary alcohol Chiral HPLC Optically pure alcohol
8 Swern oxidation + Wittig Optically pure alcohol (COCl)2, DMSO; Phosphonium ylide Chain-extended olefin
9 Hydrogenolysis + Triflation Olefin intermediate H2, PtO2, Pd/C; triflic anhydride Triflate intermediate
10 Buchwald–Hartwig amination Triflate intermediate + Boc-protected diazepane Pd catalyst, base Coupled Boc-protected product
11 Deprotection Boc-protected product Trifluoroacetic acid [6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine

Research Findings and Optimization Notes

  • The use of Weinreb amide intermediates significantly improves yields in cyclopropanation compared to esters.
  • Chiral resolution is critical for obtaining enantiomerically pure compounds, which exhibit distinct biological activities.
  • Buchwald–Hartwig amination under modified conditions allows efficient coupling with minimal side reactions.
  • Methylation on the diazepane nitrogen influences binding affinity and selectivity in biological assays, indicating the importance of precise substitution patterns.
  • The final compound shows typical amine reactivity and aromatic substitution potential, which can be exploited for further derivatization or functionalization.

Summary Table of Key Preparation Parameters

Parameter Details
Key Starting Material 1,3-Dibromopyridine
Critical Intermediate Weinreb amide derivative
Key Reaction Types Heck reaction, Corey-Chaykowsky cyclopropanation, Buchwald–Hartwig amination
Catalysts Used Pd-based catalysts
Protecting Groups Boc for diazepane nitrogen protection
Deprotection Method Trifluoroacetic acid treatment
Chiral Resolution Method Chiral HPLC on ChiralPak AD®
Yield Optimization Use of Weinreb amide over ester for cyclopropanation
Final Product Purification Chromatography, crystallization

Q & A

Q. What are the established synthetic routes for [6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine, and what are their key challenges?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including pyridine functionalization and diazepane ring formation. A common approach is coupling 6-chloropyridine-3-methanamine with 4-methyl-1,4-diazepane under palladium-catalyzed Buchwald-Hartwig conditions . Key challenges include controlling regioselectivity during diazepane attachment and minimizing side reactions (e.g., over-alkylation). Yield optimization often requires careful temperature control (e.g., 60–80°C) and inert atmospheres. Table 1 : Example Reaction Parameters
StepReagents/ConditionsYield (%)Purity (HPLC)
Diazepane couplingPd(OAc)₂, Xantphos, K₃PO₄, DMF, 80°C45–55≥95%

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the pyridine C-H signal at δ 8.2–8.5 ppm in ¹H NMR confirms aromatic proton environments, while HRMS provides exact mass verification (e.g., [M+H]⁺ = 249.18 g/mol) . X-ray diffraction resolves stereochemical ambiguities in the diazepane ring .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Methodological Answer : Initial screens include receptor-binding assays (e.g., serotonin or dopamine receptors due to structural similarity to psychoactive amines) and cytotoxicity profiling (MTT assay). Dose-response curves (0.1–100 µM) in cell lines (e.g., HEK-293) assess potency (IC₅₀) and selectivity .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining regiochemical control?

  • Methodological Answer : Computational modeling (DFT) predicts transition-state energetics for regioselective coupling. Alternative catalysts (e.g., RuPhos instead of Xantphos) may reduce steric hindrance. Microwave-assisted synthesis (120°C, 30 min) can enhance reaction efficiency, achieving yields up to 70% with ≥98% purity .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum proteins). Normalize data using reference standards (e.g., clozapine for receptor-binding assays) and validate via orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays). Meta-analysis of dose-response slopes identifies outliers .

Q. How does the compound’s environmental stability impact ecotoxicological risk assessment?

  • Methodological Answer : Hydrolysis studies (pH 4–9, 25–50°C) and photodegradation (UV-Vis) quantify persistence. QSAR models predict bioaccumulation potential (logP ≈ 2.1) and toxicity to aquatic organisms (e.g., Daphnia magna LC₅₀). Metabolite identification via LC-MS/MS reveals degradation pathways .

Q. What computational tools model its structure-activity relationships (SAR) for target optimization?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) map interactions with target proteins (e.g., 5-HT₆ receptor). Free-energy perturbation (FEP) calculations guide substituent modifications (e.g., fluorination at pyridine C-4) to enhance binding ΔG by 1.5 kcal/mol .

Key Research Gaps

  • Mechanistic Insights : Limited data on off-target kinase interactions.
  • In Vivo Pharmacokinetics : Absence of ADME studies in rodent models.
  • Environmental Impact : Need for long-term ecotoxicity monitoring .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine

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